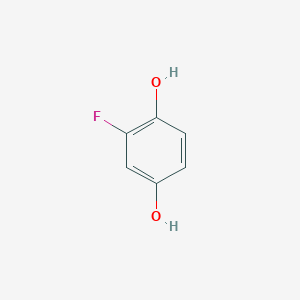

2-Fluorobenzene-1,4-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMXWZYFIFOCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342436 | |

| Record name | 2-fluorobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55660-73-6 | |

| Record name | 2-fluorobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55660-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Fluorinated Aromatic Compounds Research

The study of 2-Fluorobenzene-1,4-diol is situated within the broader and highly significant field of fluorinated aromatic compounds. numberanalytics.com The introduction of fluorine into aromatic systems profoundly alters their physical, chemical, and biological characteristics. numberanalytics.combeilstein-journals.org As the most electronegative element, fluorine's presence can enhance properties such as metabolic stability, lipophilicity, and bioavailability, making these compounds exceptionally valuable. numberanalytics.comresearchgate.net

Research into fluorinated aromatics has a history stretching back to the early 20th century, evolving from initial synthetic challenges to a cornerstone of modern chemistry. numberanalytics.com These compounds are now integral to the development of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.netacs.org this compound represents a pinpoint-fluorinated aromatic, where a single fluorine atom is regioselectively placed. oup.com This specific substitution allows chemists to fine-tune molecular properties, using the fluorine atom to modulate the reactivity of the hydroquinone (B1673460) ring system for further chemical transformations.

Significance in Organic Synthesis and Medicinal Chemistry Research

The utility of 2-Fluorobenzene-1,4-diol is most evident in its roles as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry research.

In organic synthesis, it primarily serves as a precursor to other functionalized molecules. A notable application is its oxidation to produce 2-fluorobenzo-1,4-quinone. thieme-connect.dethieme-connect.de This transformation is a key step, as fluorinated benzoquinones are important intermediates for synthesizing fluorinated steroids and other complex natural and non-natural products. thieme-connect.de The synthesis can be achieved using oxidizing agents like ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN). thieme-connect.dethieme-connect.de Additionally, this compound has been used as a reactant in enzyme-mediated reactions, such as regioselective propanoylation catalyzed by Candida lipase (B570770) B, demonstrating its utility in biocatalysis. guidechem.com

Interactive Table: Key Synthetic Applications of this compound

| Reaction | Reagents | Product | Significance | Source |

| Oxidation | Ammonium Cerium(IV) Nitrate (CAN) | 2-Fluorobenzo-1,4-quinone | Precursor for fluorinated steroids and other complex molecules. | thieme-connect.dethieme-connect.de |

| Elbs Oxidation | Potassium Persulfate (K₂S₂O₈) followed by acid hydrolysis | This compound | Synthesis from 2-fluorophenol (B130384). | thieme-connect.de |

| Regioselective Propanoylation | Candida lipase B | Propanoylated derivatives | Demonstrates utility in biocatalytic transformations. | guidechem.com |

In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the pharmacological profile of drug candidates. researchgate.net Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can increase a molecule's binding affinity to target proteins through favorable electrostatic interactions. numberanalytics.comresearchgate.net While this compound itself is not a therapeutic agent, its role as a building block is significant. beilstein-journals.org Its derivative, 2-fluorobenzo-1,4-quinone, is a key compound for accessing fluorinated steroids, a well-known class of pharmaceuticals. thieme-connect.de The development of synthetic routes to fluorinated building blocks like this compound is therefore of high interest for creating new and improved medicines. beilstein-journals.orgresearchgate.net Approximately 20% of all pharmaceuticals contain fluorine, underscoring the importance of fundamental reagents like this compound in drug discovery pipelines. researchgate.net

Overview of Current Research Gaps and Future Directions for 2 Fluorobenzene 1,4 Diol

Direct Synthetic Routes and Mechanistic Studies

The direct synthesis of this compound and its derivatives relies on established organic reactions, which have been studied to understand their mechanisms and optimize reaction conditions for improved yields and purity.

Nitration of Hydroquinone (B1673460) and Subsequent Fluorination Pathways

One potential, though less commonly detailed, pathway to this compound involves the initial nitration of hydroquinone. This would be followed by a reduction of the nitro group to an amine, diazotization, and subsequent fluorination via a process like the Balz-Schiemann reaction. A widely used industrial method for similar compounds involves the regioselective nitration of a starting aromatic compound, followed by catalytic hydrogenation to reduce the nitro groups to amines. This two-step nitration-reduction strategy is a common approach for introducing amino groups that can then be converted to other functionalities.

Elbs Oxidation and Ammonium (B1175870) Cerium(IV) Nitrate (B79036) Mediated Oxidations of 2-Fluorophenols

A prominent method for synthesizing this compound is through the oxidation of 2-fluorophenol (B130384). The Elbs oxidation, which utilizes potassium persulfate (K₂S₂O₈), is a key reaction in this process. In this method, 2-fluorophenol is treated with potassium persulfate in an aqueous sodium hydroxide (B78521) solution. thieme-connect.dethieme-connect.de This reaction proceeds overnight at room temperature, and after a workup involving acidification and extraction, it yields this compound. thieme-connect.dethieme-connect.de One documented procedure reports a 47% yield for this conversion. thieme-connect.de

Following the formation of the hydroquinone, it can be further oxidized to the corresponding 2-fluorobenzo-1,4-quinone. A common and effective oxidizing agent for this step is ammonium cerium(IV) nitrate (CAN). thieme-connect.dethieme-connect.de The reaction with CAN is typically carried out in an aqueous solution at room temperature for a short duration, yielding the quinone product in high yields, with one report citing a 94% yield. thieme-connect.de CAN is a powerful one-electron oxidant valued for its high reduction potential, low toxicity, and solubility in various organic solvents. arkat-usa.org It can be used in various forms, including coated on silica (B1680970) gel. thieme-connect.de

| Reactant | Reagent(s) | Product | Yield |

| 2-Fluorophenol | 1. K₂S₂O₈, NaOH, H₂O | This compound | 47% thieme-connect.de |

| This compound | CAN, H₂O | 2-Fluorobenzo-1,4-quinone | 94% thieme-connect.de |

Nucleophilic Aromatic Substitution (SNAr) Reactions in the Synthesis of Fluorinated Hydroquinones

Nucleophilic aromatic substitution (SNAr) represents a powerful strategy for the synthesis of fluorinated hydroquinones. nsf.gov This reaction is particularly effective when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub

A key application of SNAr in this context is the displacement of a nitro group with a fluoride (B91410) ion. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. For instance, the synthesis of 1-fluoro-4-nitrobenzene (B44160) can be achieved via the nitration of fluorobenzene (B45895). Conversely, a nitro-substituted aromatic ring can react with a fluoride source, such as potassium fluoride, to replace the nitro group with fluorine. ucc.ie This type of displacement is a known method for producing fluorinated aromatic compounds. google.com The reactivity in SNAr reactions often follows the order F > Cl > Br > I for the leaving group, which is counterintuitive to bond strength but is explained by the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.com

The complexation of an arene to a tricarbonylchromium [Cr(CO)₃] unit significantly alters its chemical reactivity. uwindsor.ca The Cr(CO)₃ moiety acts as a powerful electron-withdrawing group, comparable in effect to a nitro group, thereby activating the aromatic ring for efficient nucleophilic attack in SNAr reactions. uwindsor.caresearchgate.net This activation allows for transformations that are not feasible with the uncomplexed arene. uwindsor.ca Furthermore, the bulky metal carbonyl group provides facial selectivity by shielding one side of the arene ring. uwindsor.ca This property has been exploited in asymmetric synthesis. acs.org Computational and experimental studies have shown that in competition experiments, nucleophilic and radical additions occur preferentially on the complexed arene ring. researchgate.net

Halogenation and Dehydrohalogenation Approaches

Halogenation followed by dehydrohalogenation offers another synthetic route. For example, the synthesis of 2-halobenzo-1,4-quinones can be achieved through the oxidation of the corresponding 2-halobenzene-1,4-diols. thieme-connect.de While specific examples for the direct synthesis of this compound via a halogenation/dehydrohalogenation sequence are not extensively detailed in the provided context, this general strategy is a fundamental part of aromatic chemistry.

Catalytic Methods for Fluorination

Catalytic approaches to fluorination are essential for the synthesis of many modern pharmaceuticals and active pharmaceutical ingredients. nih.govnih.gov One notable method involves the use of copper(I) iodide as a catalyst in conjunction with hydroquinone for the trifluoromethylation of unprotected phenols. nih.govnih.govnovanet.ca This method operates under mild conditions and demonstrates a broad substrate scope. nih.govnih.gov The presence of catalytic copper and sub-stoichiometric amounts of hydroquinone facilitates the direct radical trifluoromethylation of phenols. novanet.ca This process shows an increased reaction rate and improved selectivity. novanet.ca

Hypervalent iodine catalysts are also effective in various organic reactions under mild conditions, including oxidation and fluorination. researchgate.net Computational studies on the mechanism of hypervalent iodine-catalyzed 1,4-difluorination of dienes suggest that the catalyst activates the double bonds, and the interaction with hydrogen fluoride (HF) is crucial for the fluorination process. researchgate.net

Advanced Precursor-Based Synthesis

The synthesis of this compound can be achieved from various substituted precursors, including phenols and hydroquinones, through methods like Elbs oxidation.

From Substituted Phenols and Hydroquinones

A common pathway to synthesize this compound is through the oxidation of 2-fluorophenol. thieme-connect.de The Elbs oxidation, which utilizes potassium persulfate (K₂S₂O₈), can convert 2-fluorophenol into the corresponding fluoro-substituted 1,4-hydroquinone. thieme-connect.deresearchgate.net For instance, 2-fluorophenol can be converted to this compound in a 47% yield via this method. thieme-connect.deresearchgate.net The resulting this compound can then be oxidized to 2-fluorobenzo-1,4-quinone using reagents like ammonium cerium(IV) nitrate (CAN). thieme-connect.dethieme-connect.de

The oxidation of hydroquinones to quinones can also be achieved using tert-butyl hydroperoxide with a catalytic amount of ammonium cerium(IV) nitrate, with yields often ranging from 80-90%. thieme-connect.de

Interactive Data Table: Synthesis of this compound from 2-Fluorophenol

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Fluorophenol | K₂S₂O₈, NaOH | This compound | 47% | thieme-connect.deresearchgate.net |

| This compound | CAN, H₂O | 2-Fluorobenzo-1,4-quinone | - | thieme-connect.dethieme-connect.de |

Utilizing Organometallic Reagents in Fluorobenzene Functionalization

Organometallic reagents, such as organolithium and Grignard reagents, are pivotal in organic synthesis for forming new carbon-carbon bonds. mmcmodinagar.ac.inmdpi.com These reagents are highly reactive and can act as both nucleophiles and bases. mmcmodinagar.ac.in The functionalization of (poly)fluoroarenes often relies on organometallic intermediates involving metals like boron, zinc, magnesium, and lithium. acs.org

Transition-metal-catalyzed C-H bond activation, particularly at positions ortho to fluorine, is a developing area for synthesizing functionalized fluoroarenes. acs.org For example, rhodium complexes can selectively activate C-H bonds in fluorobenzenes. acs.org While specific examples detailing the direct synthesis of this compound using this method are not prevalent in the provided context, the principles of ortho-directed C-H functionalization suggest a potential pathway.

Biotransformation Pathways to Fluorinated Dihydrodiols

Microorganisms can metabolize organofluorine compounds through various catabolic pathways. researchgate.net The presence of fluorine's small van der Waals radius allows many fluorinated compounds to be accepted as substrates by enzymes. researchgate.netresearchgate.net The catabolism of fluorinated aromatics like fluorophenol and fluorobenzoate often proceeds via oxygenase enzymes to produce fluorocatechols and fluoromuconic acids. researchgate.net

While direct microbial synthesis of this compound is not explicitly detailed, the formation of dihydrodiol metabolites is a known biotransformation pathway for some fluorinated compounds. For instance, the metabolism of certain fentanyl analogs can lead to dihydrodiol formation. frontiersin.org Similarly, the metabolism of some synthetic cannabinoids with a naphthyl ring shows dihydrodiol formation as a significant biotransformation route. dshs-koeln.de However, the conversion of some fluorinated dihydrodiols to subsequent products can be blocked. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to organic synthesis to develop more sustainable and environmentally friendly processes. colab.ws

Sustainable Fluorination Reagents and Conditions

The development of sustainable fluorination reagents aims to reduce the use of hazardous materials. sibran.ru One approach is the use of F-TEDA-BF₄ (1-fluoro-4-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent in water, which is considered an eco-friendly solvent. sibran.ru This method has been applied to the fluorination of various aromatic compounds, including phenols. sibran.ru

Another advancement is the development of air-stable and moisture-insensitive deoxyfluorination reagents. nih.gov For example, 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium dihydrogen trifluoride has been shown to convert electron-deficient phenols to aryl fluorides in good to excellent yields under mild conditions. nih.gov Imidazolium-based fluoride reagents, such as [IPrH][F(HF)₂], are also emerging as highly selective and soluble reagents for microwave-assisted fluorination of various organic substrates. organic-chemistry.org These reagents can be regenerated using hydrofluoric acid without organic solvents, contributing to a more sustainable process. organic-chemistry.org

Flow Chemistry Applications for Enhanced Safety and Efficiency

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of specialized chemical compounds, including this compound. Flow chemistry, which involves pumping reagents through a network of tubes or microreactors, offers substantial improvements in safety, efficiency, and process control. beilstein-journals.orgmdpi.com These advantages are particularly pronounced in reactions that are hazardous, exothermic, or involve unstable intermediates, all of which can be characteristic of fluorination and hydroxylation processes on aromatic rings.

Enhanced Safety through Contained and Controlled Environments

Safety is a paramount concern in chemical synthesis, especially when dealing with reactive and hazardous reagents often employed in fluorination. Traditional batch methods can pose significant risks due to the large volumes of reactants and the potential for thermal runaway in exothermic reactions. beilstein-journals.org Flow chemistry mitigates these risks in several key ways:

Minimized Reaction Volumes: In a flow reactor, only a small volume of the reaction mixture is present at any given moment. This drastically reduces the potential hazard associated with accidental releases or runaway reactions. nih.govvapourtec.com

Superior Heat Transfer: Flow reactors, particularly microreactors, possess a high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation. rsc.org This is critical for controlling highly exothermic processes like direct fluorination, preventing the formation of hot spots and subsequent side reactions or decomposition.

Containment of Hazardous Reagents: Toxic and corrosive reagents, such as hydrofluoric acid (HF) or diethylaminosulfur trifluoride (DAST), can be handled more safely within a closed-loop flow system. beilstein-journals.orgnih.govvapourtec.com This minimizes operator exposure and reduces the risk of environmental release. The in-situ generation and immediate consumption of unstable intermediates, such as diazonium salts, is another key safety feature enabled by flow chemistry, avoiding the isolation of potentially explosive compounds. nih.gov

Increased Efficiency via Precise Process Control and Intensification

Flow chemistry provides a level of process control that is difficult to achieve in batch reactors, leading to higher efficiency, better yields, and improved product quality. beilstein-journals.orgresearchgate.net

Precise Control of Parameters: Temperature, pressure, and residence time can be controlled with high precision in a flow system. This allows for the fine-tuning of reaction conditions to maximize the yield of the desired product, this compound, while minimizing the formation of impurities. vapourtec.comtue.nl

Enhanced Mass Transfer: The efficient mixing achieved in flow reactors ensures a homogeneous reaction mixture, which is often a limiting factor in batch processes. This improved mass transfer can significantly accelerate reaction rates. rsc.org

Process Intensification and Scalability: Flow chemistry allows for process intensification, where reactions can be run under more aggressive conditions (e.g., higher temperatures and pressures) than would be safe in a batch reactor, often leading to dramatically shorter reaction times. rsc.org Scaling up production is also more straightforward; instead of using larger, more difficult-to-manage reactors, the system can simply be run for a longer duration or by "numbering-up" (running multiple reactors in parallel). mdpi.com

Illustrative Research Findings from Analogous Systems

While specific studies on the continuous flow synthesis of this compound are not extensively documented, research on analogous systems provides compelling evidence of the benefits. For instance, photochemical reactions, which can be employed for aromatic substitutions, often demonstrate superior performance in flow reactors due to the short and consistent path length of light.

One study comparing batch and flow photochemistry for a cycloaddition reaction highlighted a significant increase in productivity. beilstein-journals.org Similarly, a photochemical synthesis of a complex molecule showed a dramatic improvement in yield and productivity when transitioned from batch to a continuous flow process. mdpi.com

| Parameter | Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Reaction | Photocyclization to Product 82 | Photocyclization to Product 82 | mdpi.com |

| Reaction Time | 1 hour | Continuous (0.7 mL/min flow rate) | mdpi.com |

| Yield | 21% | 65% | mdpi.com |

| Productivity | Not specified | 417 mg/h | mdpi.com |

The synthesis of other fluorinated aromatics and hydroquinones has also been successfully demonstrated in flow systems. For example, the electrochemical synthesis of various quinones from phenols in a flow cell allowed for continuous production with high yields, overcoming issues of overoxidation often seen in batch setups. acs.org

| Reaction Type | Substrate/Product | Key Flow Chemistry Advantage | Observed Outcome | Reference |

|---|---|---|---|---|

| Electrochemical Fluorination | Iodoarene to (Difluoroiodo)arene | Safe generation and immediate use of toxic/unstable intermediate | High yields, productivity up to 834 mg/h | nih.gov |

| Hydroxylation | Two-step flow synthesis | Precise control of residence time and temperature | 99% conversion, 97% selectivity | mdpi.com |

| Photochemical Rearrangement | α-diazoketone to pentafluorophenyl ester | Precise irradiation time (5 min) | High yield via Wolff rearrangement | nih.gov |

| Electrochemical Synthesis | Phenols to Quinones | Suppression of overoxidation, continuous production | Yields of 61-99% | acs.org |

These examples strongly suggest that applying flow chemistry to the synthesis of this compound would result in a safer, more efficient, and highly reproducible manufacturing process. The ability to precisely control reaction conditions and handle hazardous intermediates within a contained system makes flow chemistry an ideal technology for producing high-purity fluorinated compounds.

Electrophilic Aromatic Substitution (EAS) on this compound and its Derivatives

Regioselectivity and Electronic Effects of Fluorine and Hydroxyl Groups

The hydroxyl groups are potent activating groups. minia.edu.eg Oxygen, being highly electronegative, withdraws electron density from the ring through the sigma bond (inductive effect). masterorganicchemistry.com However, its lone pairs of electrons are in conjugation with the aromatic pi-system, allowing it to donate electron density via resonance. minia.edu.egmasterorganicchemistry.com This resonance effect is significantly stronger than its inductive effect, leading to a net increase in electron density in the ring, particularly at the ortho and para positions. libretexts.orguomustansiriyah.edu.iq This increased nucleophilicity makes the ring more susceptible to attack by electrophiles.

Conversely, fluorine is a deactivating group. masterorganicchemistry.com As the most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring and deactivates it towards electrophilic attack. stackexchange.com Although fluorine also possesses lone pairs that can be donated through resonance (+R effect), this effect is much weaker compared to its inductive effect. libretexts.orguomustansiriyah.edu.iq This is attributed to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons. minia.edu.eg

The stability of the intermediate carbocation (arenium ion) formed during the reaction is a key determinant of the regioselectivity. libretexts.orgyoutube.com For ortho and para attack relative to the hydroxyl groups, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. minia.edu.eg This is not possible for meta attack. Therefore, the transition states leading to ortho and para products are lower in energy, and these products are formed preferentially. libretexts.org

Influence of Reaction Conditions on Product Distribution

The distribution of products in electrophilic aromatic substitution reactions of this compound can be significantly influenced by the reaction conditions, including the choice of solvent, temperature, and the nature of the electrophile and any catalyst used. These factors can alter the relative rates of competing reaction pathways, leading to different isomeric product ratios. For instance, in nitration reactions, the concentration of the acid catalyst can affect the nature of the active electrophile (e.g., NO₂⁺).

Changes in temperature can also affect selectivity. Often, lower temperatures favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of products reflecting kinetic control. The solvent can influence the solvation of the transition states, potentially favoring one regioisomeric pathway over another. For example, a polar solvent might better stabilize a more polar transition state.

| Reaction Type | Electrophile/Reagents | Key Reaction Condition | Major Product(s) | Observations | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Low Temperature (0-5°C) | 2-Fluoro-3-nitrobenzene-1,4-diol & 2-Fluoro-5-nitrobenzene-1,4-diol | Careful temperature control is necessary to prevent over-nitration and side reactions. The directing effects of both the hydroxyl and fluoro groups lead to a mixture of isomers. | |

| Bromination | Br₂ in acetic acid | Absence of a strong Lewis acid | 2-Bromo-5-fluorobenzene-1,4-diol | The strong activation by the hydroxyl groups allows for bromination without a catalyst. Substitution occurs ortho to one hydroxyl and para to the other. | grafiati.com |

| Friedel-Crafts Alkylation | t-butyl alcohol, H₃PO₄ | Moderate Temperature | 2-Fluoro-5-tert-butylbenzene-1,4-diol | The bulky tert-butyl group is directed to the sterically less hindered position. | nih.gov |

Nucleophilic Reactions Involving this compound

Substitution at the Fluorinated Aromatic Ring

Nucleophilic aromatic substitution (SNAᵣ) on the fluorinated ring of this compound is generally difficult. The presence of the electron-donating hydroxyl groups deactivates the ring towards nucleophilic attack by increasing the electron density. For SNAᵣ to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which are absent in this case. google.com

However, under specific conditions, such as high temperatures and the use of a strong nucleophile, substitution of the fluorine atom may be possible. The mechanism would likely proceed through a Meisenheimer complex intermediate. Deprotonation of the hydroxyl groups to form phenoxides would increase the electron density on the ring, making it even less susceptible to nucleophilic attack. Therefore, reactions would likely need to be carried out under neutral or acidic conditions, which is challenging for most nucleophiles.

Reactivity of Hydroxyl Groups: Esterification and Etherification

The hydroxyl groups of this compound exhibit typical phenolic reactivity, readily undergoing esterification and etherification reactions.

Esterification: this compound can be acylated to form mono- or di-esters. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct. The relative reactivity of the two hydroxyl groups can be influenced by steric and electronic factors. For instance, the hydroxyl group at the 4-position is sterically less hindered than the one at the 1-position, which is ortho to the fluorine atom.

Etherification: The hydroxyl groups can also be converted to ethers, for example, through the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (like sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide, which then reacts with an alkyl halide. It is possible to selectively form a mono-ether or a di-ether by controlling the stoichiometry of the base and the alkylating agent.

| Reaction Type | Reagents | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Esterification (Acylation) | Substituted Benzoyl Chloride, Base | 4-hydroxyphenyl benzoate (B1203000) derivatives | Room temperature | nih.gov |

| Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Mono- or Di-alkoxy-2-fluorobenzene | Heated in a polar aprotic solvent (e.g., DMF) | google.com |

Oxidation-Reduction Chemistry of this compound

This compound, being a hydroquinone derivative, is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding 2-fluoro-1,4-benzoquinone (B1628386). thieme-connect.de This transformation is a two-electron, two-proton process. A variety of oxidizing agents can be employed for this purpose, including ceric ammonium nitrate (CAN), potassium persulfate (K₂S₂O₈), and molecular oxygen in the presence of a catalyst. thieme-connect.de The resulting 2-fluoro-1,4-benzoquinone is an electron-deficient species and can act as a dienophile in Diels-Alder reactions or as a Michael acceptor.

The redox potential of the this compound/2-fluoro-1,4-benzoquinone couple is influenced by the fluorine substituent. The electron-withdrawing nature of fluorine generally increases the redox potential compared to unsubstituted hydroquinone, making it slightly more difficult to oxidize.

Conversely, 2-fluoro-1,4-benzoquinone can be reduced back to this compound using reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation. This reversible redox behavior is a key feature of the hydroquinone/quinone system.

In biological systems, hydroquinone derivatives can participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS). frontiersin.org The enzymatic oxidation of fluorinated hydroquinones has also been studied. For example, hydroquinone dioxygenase can catalyze the ring cleavage of 2-fluorohydroquinone. asm.org

Formation of Fluorinated Benzoquinones

The oxidation of this compound, also known as fluorohydroquinone, is a direct route to the corresponding 2-fluorobenzo-1,4-quinone. This transformation is a key step in the synthesis of various fluorinated compounds, leveraging the inherent reactivity of the hydroquinone moiety. The mechanism of this oxidation generally involves the removal of two hydrogen atoms and two electrons from the hydroxyl groups of the hydroquinone, leading to the formation of a conjugated diketone system.

A common and effective method for this conversion is the use of ceric ammonium nitrate (CAN). The reaction is typically carried out in an aqueous medium at room temperature. A general procedure involves adding the this compound to a solution of CAN in water and stirring for a short period. thieme-connect.dethieme-connect.de The resulting fluorinated benzoquinone, which often appears as yellow to orange crystals, can then be extracted using an organic solvent like diethyl ether. thieme-connect.dethieme-connect.de The product is sensitive to light and should be stored accordingly. thieme-connect.de

The presence of the fluorine atom on the aromatic ring influences the electronic properties of the molecule, but the fundamental oxidation of the hydroquinone to the quinone remains a highly favorable process. rsc.org

Role of Oxidizing Agents and Catalysts

The synthesis of benzoquinones from hydroquinones can be accomplished using a variety of oxidizing agents, with the choice of reagent often influencing the reaction conditions and yield. thieme-connect.deresearchgate.net For the specific oxidation of this compound, several effective systems have been identified.

Ceric Ammonium Nitrate (CAN) is a widely used and efficient oxidant for this transformation. It provides high yields under mild conditions, typically in an aqueous solution at room temperature. thieme-connect.dethieme-connect.de A general procedure involves using slightly more than two equivalents of CAN per equivalent of the fluorohydroquinone. thieme-connect.de Catalytic amounts of CAN (e.g., 2 mol%) have also been used successfully for the oxidation of similar substituted hydroquinones when paired with a co-oxidant like tert-butyl hydroperoxide. thieme-connect.dethieme-connect.de

Fremy's Salt (Potassium nitrosodisulfonate, (KSO₃)₂NO) is another classic reagent for the oxidation of phenols and hydroquinones to quinones. nih.govontosight.aiwikipedia.org This stable radical is particularly effective for converting phenols to p-quinones. nih.govontosight.ai The reaction, known as the Teuber reaction, proceeds under mild conditions and is known for its high yields. wikipedia.org

Persulfates , such as potassium persulfate (K₂S₂O₈), are used in the Elbs oxidation to hydroxylate phenols, which can then be oxidized to quinones. thieme-connect.de For instance, 2-fluorophenol can be oxidized with potassium persulfate to yield this compound, which is then converted to the quinone in a subsequent step. thieme-connect.de In some cases, metal ions like copper(II) can be used to catalytically activate the persulfate. thieme-connect.de

Other oxidizing agents used for hydroquinone oxidation include iron(III) chloride, manganese(IV) oxide, and sodium hypochlorite, often in conjunction with phase-transfer catalysts. thieme-connect.de The choice of oxidant can be critical, as some reagents may lead to side reactions or require more stringent conditions.

| Oxidizing Agent | Typical Conditions | Product | Yield | Reference(s) |

| Ceric Ammonium Nitrate (CAN) | H₂O, Room Temperature | 2-Fluorobenzo-1,4-quinone | 94% | thieme-connect.de |

| CAN (catalytic) / tert-butyl hydroperoxide | Acetonitrile/Water | 2-Bromobenzo-1,4-quinone | 83% | thieme-connect.dethieme-connect.de |

| Potassium Persulfate (K₂S₂O₈) | aq. NaOH, then acid workup | This compound | 47% | thieme-connect.de |

| Fremy's Salt ((KSO₃)₂NO) | Various | p-Quinones | Good to Excellent | nih.govontosight.ai |

Hydrodefluorination Mechanisms

Hydrodefluorination (HDF) is the process of cleaving a carbon-fluorine (C-F) bond and replacing the fluorine atom with a hydrogen atom. This reaction is of significant interest for modifying fluorinated compounds. nih.govresearchgate.net The C-F bond is the strongest single bond to carbon, making its selective cleavage a chemical challenge. mdpi.com Several mechanistic pathways exist for the hydrodefluorination of fluoroaromatic compounds like this compound.

Catalytic Hydrodefluorination: This is a prominent method that employs transition metal catalysts.

Rhodium-based catalysts: Heterogeneous systems like Rh/Al₂O₃ have been shown to be highly effective for the hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions (1 atm H₂, ambient temperature). nsf.gov Bimetallic rhodium-indium complexes have also been developed for the catalytic hydrogenolysis of aryl C-F bonds using H₂ gas. nsf.gov These catalysts can be highly regioselective, often cleaving a C-F bond adjacent to an existing C-H bond. acs.org

Palladium-based catalysts: Palladium-catalyzed HDF provides a robust method for fine-tuning fluoro-aromatic compounds and is tolerant of various functional groups. nih.govacs.org The synergistic effect between rhodium and palladium in bimetallic Rh-Pd/C catalysts has been shown to enhance HDF activity, where palladium is proposed to facilitate the dissociation of H₂ and rhodium activates the C-F bond. researcher.life

Reductive Defluorination: This pathway involves the use of reducing agents to cleave the C-F bond.

Hydride reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or the more moderate sodium borohydride (NaBH₄) can achieve nucleophilic aromatic HDF on highly fluorinated arenes. nih.gov

Hydrated electrons (eₐₒ⁻): Generated, for example, by UV irradiation in the presence of specific source chemicals, hydrated electrons are powerful reducing agents capable of effectively defluorinating per- and polyfluoroalkyl substances (PFAS). au.dk The mechanism involves the stepwise substitution of fluorine atoms with hydrogen via electron transfer. researchgate.net

Enzymatic Defluorination: Certain enzymes, particularly cytochrome P450 monooxygenases, are capable of catalyzing the defluorination of fluorinated aromatic compounds. researchgate.netnih.gov The mechanism often involves oxidative defluorination, where the enzyme hydroxylates the aromatic ring, leading to an unstable intermediate that subsequently eliminates a fluoride ion. researchgate.netnih.govacs.org For example, P450 2E1 has been identified as the principal enzyme in human liver microsomes that catalyzes the defluorination of several fluorinated ether anesthetics. nih.govduke.edu In some cases, the reaction proceeds via an epoxide intermediate or a 1,2-fluorine shift. nih.gov Hydroquinone dioxygenases have also been shown to process fluorinated hydroquinones. nih.govnih.gov

Conjugation and Derivatization Reactions

The hydroxyl groups of this compound provide reactive sites for various conjugation and derivatization reactions, including condensation and alkylation.

Condensation Reactions: As a diol, this compound can participate in condensation polymerization. When reacted with a dicarboxylic acid or its derivative (like an acyl chloride), it can form a polyester. This type of reaction involves the formation of an ester linkage with the elimination of a small molecule, such as water. The presence of two hydroxyl groups on the hydroquinone and two carboxyl groups on the dicarboxylic acid allows the polymer chain to grow. The fluorine atom remains on the aromatic backbone of the resulting polyester, imparting unique properties to the polymer.

Alkylation Reactions: The hydroxyl groups can be alkylated to form ethers, and the aromatic ring itself can undergo alkylation under certain conditions.

O-Alkylation: The phenolic hydroxyls can be converted to ether groups using standard alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base. This protects the hydroxyl groups or modifies the molecule's properties.

C-Alkylation (Friedel-Crafts): The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring. google.comgoogleapis.com The reaction typically involves an alkyl halide and a strong Lewis acid catalyst. googleapis.com For electron-rich aromatic compounds like hydroquinones, these reactions can proceed, although the Lewis acid can complex with the hydroxyl groups. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) have been used as solvents and hydrogen-bond donors to promote Friedel-Crafts alkylations without additional catalysts. nih.govrsc.org The regioselectivity of the alkylation on the this compound ring would be directed by the activating hydroxyl groups and the deactivating, ortho-para directing fluorine atom.

This compound and its derivatives serve as valuable building blocks for the synthesis of more complex molecular architectures, particularly fluorinated biaryls, which are important in materials science and medicinal chemistry. kyoto-u.ac.jpuva.es Transition-metal-catalyzed cross-coupling reactions are a primary tool for this purpose.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. It has been successfully applied to the synthesis of highly fluorinated biaryls. rsc.org For example, a derivative of this compound (e.g., after conversion of the hydroxyl groups to less reactive ethers or triflates) could act as the organohalide or be converted into an organozinc reagent for coupling.

Pd/Cu Bimetallic Coupling: An efficient method for creating highly fluorinated biaryls involves a bimetallic palladium/copper catalytic system. uva.esresearchgate.net This approach can couple fluoroaryl halides with fluoroarenes. The mechanism is thought to involve the in situ generation of a copper nucleophile via C-H activation of one fluorinated arene, which then undergoes transmetalation to a palladium center for the cross-coupling with a second fluoroaryl halide. uva.es This strategy offers high cross-coupling selectivity and minimizes the formation of undesired homocoupling products. uva.es

Other Coupling Strategies:

Radical-Radical Cross-Coupling: Base-promoted homolytic aromatic substitution (HAS) represents a transition-metal-free approach to forming biaryl compounds, though it can sometimes suffer from poor regioselectivity with substrates having multiple C-H bonds. acs.org

Condensation-Domino Reactions: Highly functionalized fluorinated biaryls have been synthesized through complex domino reactions, such as a "retro-Michael/aldol/fragmentation" sequence initiated by the condensation of silyloxy dienes with chromone (B188151) derivatives. nih.gov

These advanced synthetic methods allow the strategic incorporation of the 2-fluorohydroquinone motif into larger, more complex molecular frameworks, enabling the development of novel functional materials and bioactive compounds. rsc.org

Theoretical and Computational Chemistry of 2 Fluorobenzene 1,4 Diol

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the electronic structure and related properties of 2-Fluorobenzene-1,4-diol. These calculations, grounded in the principles of quantum mechanics, provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the molecular properties of chemical systems. nih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. physchemres.org

For this compound, DFT calculations are employed to predict its equilibrium geometry with high precision. By optimizing the molecular structure, key parameters such as bond lengths, bond angles, and dihedral angles can be determined. For instance, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can accurately predict the C-F, C-O, O-H, and C-C bond lengths, providing a theoretical structure that can be compared with experimental data if available. nih.govrepositorioinstitucional.mx

Beyond structural determination, DFT is instrumental in understanding the chemical reactivity of this compound. nih.gov Reactivity descriptors, derived from the conceptual framework of DFT, help in identifying the most reactive sites within the molecule. repositorioinstitucional.mx These descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. physchemres.org

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, indicating where an electrophile, nucleophile, or radical is most likely to attack. repositorioinstitucional.mx

A typical DFT study on this compound would yield data such as that presented in the hypothetical table below, providing a quantitative basis for understanding its reactivity.

| Calculated Property | Description | Typical Predicted Value/Observation |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the benzene (B151609) ring and oxygen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the aromatic system. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A specific energy value (e.g., in eV) would be calculated. |

| MEP Minimum | Region of most negative electrostatic potential; indicates likely site for electrophilic attack. | Typically located near the oxygen atoms. |

| MEP Maximum | Region of most positive electrostatic potential; indicates likely site for nucleophilic attack. | Often found near the hydrogen atoms of the hydroxyl groups. |

While DFT is widely used, other quantum chemical methods also provide valuable information about the electronic properties of this compound.

Ab Initio Methods: These methods calculate molecular properties from first principles, without using experimental data for parametrization. libretexts.org They are based on solving the Schrödinger equation and include methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2). nih.gov Ab initio calculations can provide highly accurate results, especially when electron correlation is included, but they are computationally more demanding than DFT or semi-empirical methods. libretexts.orgresearchgate.net They are often used as a benchmark for other computational techniques.

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by using parameters derived from experimental data. libretexts.orgcore.ac.uk This approach makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems. core.ac.uk While less accurate, they can still provide useful qualitative insights into electronic properties and are suitable for initial screenings or for systems where higher-level calculations are computationally prohibitive. libretexts.org

Both ab initio and semi-empirical methods can be used to calculate a range of electronic properties for this compound, as summarized in the table below.

| Electronic Property | Description | Method of Calculation |

| Ionization Potential | The energy required to remove an electron from the molecule. | Can be estimated from the HOMO energy via Koopmans' theorem (in HF theory). |

| Electron Affinity | The energy released when an electron is added to the molecule. | Can be estimated from the LUMO energy. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. | Calculated by all quantum chemical methods. |

| Polarizability | The ability of the molecule's electron cloud to be distorted by an external electric field. | A standard output from electronic structure calculations. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions.

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov The molecule's flexibility primarily arises from the rotation of the two hydroxyl (-OH) groups. An MD simulation can track the orientation of these groups over time, revealing the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Tautomerism, the interconversion between structural isomers, is another phenomenon that could potentially be studied for hydroquinone (B1673460) systems. Although less common for simple hydroquinones, computational methods can explore the possibility and energetics of proton transfer, for instance, from a hydroxyl group to the benzene ring, to form keto-enol tautomers. MD simulations, particularly advanced techniques like metadynamics, can help to elucidate the pathways and free energy barriers associated with such potential tautomeric transformations.

The behavior of this compound in condensed phases (liquid or solid) is governed by its intermolecular interactions. MD simulations can model a system containing many molecules of this compound to study how they interact and arrange themselves.

Key intermolecular forces at play include:

Hydrogen Bonding: The hydroxyl groups are strong hydrogen bond donors and acceptors, leading to the formation of networks between molecules.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of aggregates.

MD simulations can quantify the strength and prevalence of these different interactions, providing insight into the aggregation behavior of this compound. This is important for understanding its physical properties, such as solubility and crystal structure. The simulation can reveal how molecules self-assemble and whether specific, ordered aggregates are formed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Hydroquinones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. wikipedia.orgnih.gov For a class of compounds like fluorinated hydroquinones, including this compound, QSAR models can be developed to predict properties such as toxicity, reactivity, or binding affinity to a biological target. nih.gov

The development of a QSAR model involves several key steps:

Data Set Collection: A set of fluorinated hydroquinones with known experimental activity data is compiled.

Descriptor Calculation: For each molecule in the set, a variety of numerical descriptors are calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, surface area.

Physicochemical Descriptors: LogP (lipophilicity), electronic properties (e.g., dipole moment, HOMO/LUMO energies calculated from quantum chemistry). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and reliable. nih.gov

A QSAR model for fluorinated hydroquinones could take a general form like:

Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Predicting Reactivity and Biological Activity

Computational chemistry provides a powerful toolkit for predicting the reactivity and potential biological activity of molecules like this compound. Through the application of quantum chemical calculations, it is possible to elucidate the electronic structure and infer the molecule's behavior in chemical reactions and biological systems.

A key aspect of predicting reactivity lies in the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the presence of the electron-withdrawing fluorine atom and electron-donating hydroxyl groups on the benzene ring modulates the energies of these frontier orbitals.

Another valuable tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would suggest sites prone to nucleophilic attack.

The prediction of biological activity often involves the calculation of various molecular descriptors. These descriptors quantify different physicochemical properties of the molecule, such as its size, shape, lipophilicity (log P), and electronic characteristics. These parameters are crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating these descriptors with the observed biological activities of a series of related compounds. While specific QSAR studies on this compound are not extensively documented, the principles of QSAR can be applied to predict its potential activities based on its calculated descriptors.

Table 1: Calculated Molecular Descriptors for Predicting Reactivity and Bioactivity of this compound

| Descriptor | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

| Log P | 1.1 | Lipophilicity and membrane permeability |

Role of Fluorine in Modulating Electronic and Steric Effects

The substitution of a hydrogen atom with fluorine in the hydroquinone scaffold introduces significant electronic and steric perturbations that profoundly influence the molecule's properties. Fluorine is the most electronegative element, and its presence imparts unique characteristics to this compound.

Electronic Effects: The strong electron-withdrawing inductive effect (-I) of the fluorine atom is a dominant factor. This effect leads to a polarization of the carbon-fluorine bond, with the fluorine atom drawing electron density from the benzene ring. This inductive withdrawal of electron density can lower the energy of the molecular orbitals, including the HOMO and LUMO. The lowering of these orbital energies can, in turn, affect the molecule's redox potential and its susceptibility to certain reactions.

In addition to the inductive effect, fluorine can also exert a positive mesomeric effect (+M) due to its lone pairs of electrons, which can be delocalized into the aromatic π-system. However, in the case of fluorine, the inductive effect is generally considered to be more significant than the mesomeric effect. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify these electronic interactions. NBO analysis can reveal the delocalization of electron density from the fluorine lone pairs to the antibonding orbitals of the benzene ring, providing a quantitative measure of the mesomeric effect.

Steric Effects: In terms of steric hindrance, the fluorine atom is relatively small, with a van der Waals radius that is only slightly larger than that of a hydrogen atom. Consequently, the steric bulk of the fluorine substituent in this compound is not expected to be a major factor in most of its interactions. However, even this small increase in size can influence the molecule's conformation and its ability to fit into the active site of an enzyme or a receptor. Computational methods can be used to model the conformational preferences of this compound and to assess the steric interactions that may arise in its complexes with other molecules.

Table 2: Comparison of Electronic and Steric Properties of Hydrogen and Fluorine Substituents

| Property | Hydrogen (H) | Fluorine (F) |

|---|---|---|

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Inductive Effect | Neutral | Strongly Electron-Withdrawing (-I) |

| Mesomeric Effect | None | Weakly Electron-Donating (+M) |

| Van der Waals Radius (Å) | 1.20 | 1.47 |

Spectroscopic and Advanced Characterization Techniques for 2 Fluorobenzene 1,4 Diol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Fluorobenzene-1,4-diol. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural confirmation of this compound.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns (multiplicity) are influenced by their position relative to the fluorine and hydroxyl substituents. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two aromatic protons would also show characteristic splitting based on their coupling with each other and with the fluorine atom. The two hydroxyl (-OH) protons would typically appear as broad singlets, although their chemical shift can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.0 | Multiplet |

| Aromatic CH | 6.5 - 7.0 | Multiplet |

| Aromatic CH | 6.5 - 7.0 | Multiplet |

| Hydroxyl OH | Variable | Broad Singlet |

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, six distinct signals are expected, one for each carbon in the aromatic ring. The chemical shifts are influenced by the attached substituents. The carbon atom directly bonded to the fluorine atom (C2) would exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. The other carbon atoms will also show smaller couplings to the fluorine atom (nJC-F), which can aid in definitive signal assignment. The carbons attached to the electron-donating hydroxyl groups (C1 and C4) would be shielded compared to the others.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. huji.ac.il A single resonance is expected for the fluorine atom in this compound. wikipedia.org The chemical shift of this signal is characteristic of an aryl fluoride (B91410). alfa-chemistry.comucsb.edu This signal would be split into a multiplet due to coupling with the adjacent ortho and meta protons on the aromatic ring, providing further confirmation of the substitution pattern. wikipedia.org

Two-dimensional (2D) NMR techniques are employed to gain deeper insights into the molecular structure and are particularly useful for unambiguous signal assignment and for studying reaction mechanisms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the aromatic ring, helping to establish their connectivity and relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning which proton is bonded to which carbon in the benzene ring.

These advanced techniques are powerful tools in mechanistic studies, allowing for the characterization of reaction intermediates and byproducts in the synthesis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. For this compound (C₆H₅FO₂), HRMS can determine the mass of the molecular ion to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula. The calculated monoisotopic mass of this compound is 128.02735756 Da, a value that would be confirmed by HRMS, distinguishing it from other compounds with the same nominal mass. nih.gov

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a vital tool for monitoring the progress of chemical reactions. In the synthesis of this compound, LC-MS can be used to track the consumption of reactants and the formation of the product in real-time by monitoring the intensity of the respective molecular ion peaks.

Furthermore, MS is essential for assessing the purity of the final product. It can detect and help identify trace amounts of impurities, such as starting materials, byproducts, or degradation products, ensuring the quality of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be grown, this technique can provide an exact molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of molecules within the crystal lattice and detail the nature of intermolecular forces, such as hydrogen bonding involving the two hydroxyl groups and potential interactions involving the fluorine atom. This information is crucial for understanding the physical properties of the compound in its solid state and for computational chemistry studies. While specific crystallographic data for this compound is not widely reported, the technique remains the ultimate standard for absolute structure determination.

Table 2: Mentioned Compounds

| Compound Name |

|---|

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules. researchgate.netbiocompare.com These methods provide insights into electronic transitions, excited-state phenomena, and the effects of molecular environment on these properties.

The electronic absorption spectrum of a molecule reveals the wavelengths of light that it absorbs, corresponding to transitions from the ground electronic state to various excited states. chemrxiv.org For fluorobenzene (B45895), the excitation peak is observed at 266 nm. aatbio.com Upon absorption of light, molecules are promoted to higher energy levels. uci.edu

The subsequent de-excitation process can involve fluorescence, where a photon is emitted as the molecule returns to the ground state. uci.edu The fluorescence emission spectrum is typically shifted to longer wavelengths compared to the absorption spectrum. researchgate.net For fluorobenzene, the emission peak is at 275 nm. aatbio.com The environment of the molecule, including the solvent, can influence both the absorption and fluorescence spectra. researchgate.net

Dual fluorescence is a phenomenon where a molecule exhibits two distinct fluorescence emission bands. This can arise from various mechanisms, including excited-state intramolecular proton transfer (ESIPT) and the formation of molecular aggregates. nih.govresearchgate.net

In some 1,3,4-thiadiazole derivatives, dual fluorescence has been observed and attributed to the aggregation of molecules, which can be influenced by factors such as concentration and the surrounding medium. nih.govnih.gov This aggregation can lead to the formation of charge transfer states, resulting in the appearance of a second, longer-wavelength emission band. nih.gov Spectroscopic studies, including resonance light scattering (RLS), can be used to confirm the presence of molecular aggregates. nih.gov

The interplay of ESIPT and aggregation-induced emission can lead to complex fluorescence behavior. nih.gov In certain systems, ESIPT is the primary cause of dual fluorescence, but this effect can be significantly enhanced by molecular aggregation. nih.gov

Table 2: Spectroscopic Data for Fluorobenzene

| Spectroscopic Technique | Peak Wavelength (nm) | Reference |

| Excitation | 266 | aatbio.com |

| Emission | 275 | aatbio.com |

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used for the analysis of pharmaceutical compounds and related substances.

Both HPLC and UPLC are powerful analytical techniques used to separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. UPLC, an advancement of HPLC, utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and improved sensitivity.

These techniques are routinely employed in the pharmaceutical industry for purity assessment and quantitative analysis of APIs and their intermediates. The method involves injecting a sample into the chromatograph, where it is carried by a solvent (mobile phase) through a column packed with a solid material (stationary phase). The separation occurs as different components travel through the column at different rates. A detector at the end of the column measures the concentration of each separated component.

For a compound like this compound, a validated HPLC or UPLC method would be crucial for determining its purity, identifying any impurities, and quantifying its concentration in various samples. The development of such a method would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity.

Challenges in Analytical Characterization of Reactive Intermediates.

The analytical characterization of this compound and its derivatives can be complicated by the formation of reactive intermediates during synthesis or degradation. These intermediates are often transient and unstable, which presents significant challenges for their isolation and structural elucidation using standard analytical techniques. The inherent reactivity that makes these molecules useful as synthetic precursors also contributes to their instability, particularly when exposed to air, water, or other environmental factors during laboratory analysis. americanpharmaceuticalreview.com

One of the primary challenges is the susceptibility of hydroxylated and fluorinated benzene derivatives to oxidation and degradation. americanpharmaceuticalreview.com This process can lead to the formation of numerous side-products, complicating the analysis of the intended intermediate. In the context of pharmaceutical synthesis, where purity and precise characterization are paramount, such degradation can compromise the quality and safety of the final product.

Research on analogous compounds, such as reactive resorcinol derivatives, highlights the difficulties encountered in their characterization. For instance, attempts to analyze similar reactive starting materials have shown that these compounds can degrade rapidly in solution, even under controlled conditions. americanpharmaceuticalreview.com Efforts to mitigate this degradation by employing antioxidants or by sparging sample solutions with inert gases like nitrogen or argon have proven unsuccessful in preventing the formation of impurities. americanpharmaceuticalreview.com This instability necessitates the development of rapid and highly sensitive analytical methods that can characterize these intermediates in situ or with minimal sample preparation.

The challenges in characterizing these reactive species are summarized in the table below, drawing parallels from structurally related compounds.

| Analytical Challenge | Observation in Similar Reactive Molecules | Impact on Characterization | Attempted Mitigation Strategy | Outcome |

|---|---|---|---|---|

| Inherent Instability | Molecules are prone to rapid degradation upon exposure to air and water. americanpharmaceuticalreview.com | Difficulty in obtaining pure samples for analysis; results may not reflect the true composition of the synthetic mixture. | Storage as solid salts to improve long-term stability. americanpharmaceuticalreview.com | Partially successful for storage, but instability in solution persists during analysis. |

| Oxidation | Aryl amines and diols are subject to oxidation, leading to complex mixtures of side-products. americanpharmaceuticalreview.com | Overlapping signals in spectroscopic analyses (NMR, MS) and multiple peaks in chromatographic separations (HPLC). | Use of antioxidants (e.g., n-propyl gallate, tocopherol). americanpharmaceuticalreview.com | Failed to slow degradation. americanpharmaceuticalreview.com |

| Solution Degradation | Significant degradation observed in solution within a few hours. americanpharmaceuticalreview.com | Limits the time available for analysis and can lead to non-reproducible results. | Sparging the sample solution with nitrogen or argon; decreasing sample concentration. americanpharmaceuticalreview.com | Failed to slow degradation reactions. americanpharmaceuticalreview.com |

| Method Development | The need for a validated analytical method with a short window of solution stability. americanpharmaceuticalreview.com | Requires a "phase-appropriate" characterization strategy that accepts limited stability for early-phase development. americanpharmaceuticalreview.com | Adoption of methods with a proven, albeit short (e.g., four-hour), window of solution stability. americanpharmaceuticalreview.com | Considered acceptable for specific stages of process chemistry where absolute stability cannot be achieved. americanpharmaceuticalreview.com |

Ultimately, the characterization of reactive intermediates of this compound requires specialized analytical approaches. Techniques such as mass spectrometry/mass spectrometry (MS/MS) can offer enhanced sensitivity for detecting low-level impurities or degradation products by monitoring specific daughter ions. americanpharmaceuticalreview.com Such advanced methods are often necessary to overcome the challenges posed by the reactive and unstable nature of these critical chemical entities.

Applications of 2 Fluorobenzene 1,4 Diol and Its Derivatives in Advanced Materials and Catalysis Research

Building Blocks for Functional Materials

The dual hydroxyl functionality of 2-Fluorobenzene-1,4-diol allows it to act as a versatile monomer or precursor in the synthesis of a variety of functional organic materials. The presence of the fluorine atom can significantly modify the properties of the resulting products, including their thermal stability, solubility, and electronic characteristics.

Precursors for Polymer Synthesis and Advanced Organic Materials

This compound and its derivatives are valuable monomers in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs). These polymers are known for their exceptional thermal stability and mechanical strength. The introduction of fluorine-containing pendant groups can further enhance these properties and improve solubility, a crucial factor for material processing.

In one study, a novel bisphenol monomer, (4-trifluoromethyl)phenylhydroquinone, a derivative of this compound, was synthesized and used to prepare new aromatic PAEKs through a nucleophilic polycondensation reaction with difluorinated aromatic ketones. springerprofessional.de The resulting polymers exhibited several desirable characteristics:

High Thermal Stability: The polymers showed high decomposition temperatures, with 5% weight loss occurring at temperatures above 530°C in a nitrogen atmosphere. springerprofessional.de

Improved Solubility: The bulky trifluoromethylphenyl side groups enhanced the solubility of the polymers in organic solvents, facilitating their processing into films. springerprofessional.de

Low Dielectric Constants: The polymer films possessed low dielectric constants in the range of 2.6–2.7 at 1 MHz, making them suitable for applications in microelectronics where low dielectric materials are required to reduce signal delay and power dissipation. springerprofessional.de

Excellent Mechanical Properties: The materials formed strong, transparent, and flexible films. springerprofessional.de

These properties highlight the potential of using fluorinated hydroquinone (B1673460) derivatives for creating advanced materials for high-temperature microelectronic and optical applications. springerprofessional.de

| Property | Value | Reference |

| Thermal Stability (Td5%) | > 530°C | springerprofessional.de |

| Dielectric Constant (1 MHz) | 2.6–2.7 | springerprofessional.de |

| Tensile Strength | 65–70 MPa | springerprofessional.de |

| Young's Modulus | 1.6–2.0 GPa | springerprofessional.de |

| Elongation at Break | 36–42% | springerprofessional.de |

| Water Absorption | 0.21–0.25% | springerprofessional.de |

Applications in Dye and Pigment Production

Azo dyes represent the largest class of synthetic colorants used across various industries. nih.gov Their synthesis fundamentally involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component. nih.govunb.ca

Phenols and their derivatives are common coupling components due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution. unb.ca this compound, with its two hydroxyl groups, is a highly activated aromatic system and can, in principle, serve as an effective coupling component in azo dye synthesis. The general mechanism for this type of reaction is an electrophilic aromatic substitution. nih.gov